Phosphonic acid, P-[2-(triethoxysilyl)ethyl]-, dimethyl ester
Overview
Description
Phosphonic acid, P-[2-(triethoxysilyl)ethyl]-, dimethyl ester is a chemical compound with the molecular formula C10H25O6PSi and a molecular weight of 300.36 g/mol . This compound is known for its unique structure, which includes a phosphonic acid group and a triethoxysilyl group connected via an ethyl chain. It is commonly used in various scientific and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, P-[2-(triethoxysilyl)ethyl]-, dimethyl ester can be synthesized through a multi-step process. One common method involves the reaction of triethoxysilane with ethylene oxide to form 2-(triethoxysilyl)ethanol. This intermediate is then reacted with dimethyl phosphite under controlled conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, P-[2-(triethoxysilyl)ethyl]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The triethoxysilyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted phosphonic acid esters.
Scientific Research Applications
Phosphonic acid, P-[2-(triethoxysilyl)ethyl]-, dimethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organophosphorus compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical coatings.
Mechanism of Action
The mechanism of action of phosphonic acid, P-[2-(triethoxysilyl)ethyl]-, dimethyl ester involves its ability to form covalent bonds with target molecules. The triethoxysilyl group can hydrolyze to form silanol groups, which can then condense with hydroxyl groups on surfaces, creating strong siloxane bonds. This property makes it an effective coupling agent in various applications .
Comparison with Similar Compounds
Similar Compounds
Phosphonic acid, P-[2-(triethoxysilyl)ethyl]-, diethyl ester: Similar structure but with diethyl ester groups instead of dimethyl ester groups.
H-Phosphonate esters: These compounds have similar phosphorus-containing structures but differ in their ester groups and reactivity.
Uniqueness
Phosphonic acid, P-[2-(triethoxysilyl)ethyl]-, dimethyl ester is unique due to its combination of a phosphonic acid group and a triethoxysilyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it highly versatile for various applications .
Properties
IUPAC Name |
2-dimethoxyphosphorylethyl(triethoxy)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25O6PSi/c1-6-14-18(15-7-2,16-8-3)10-9-17(11,12-4)13-5/h6-10H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBMQTRXKLVGNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCP(=O)(OC)OC)(OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25O6PSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30709892 | |
Record name | Dimethyl [2-(triethoxysilyl)ethyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30709892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17940-10-2 | |
Record name | Dimethyl [2-(triethoxysilyl)ethyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30709892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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